molecular formula C17H11Cl2N3OS B14949722 3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide

3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B14949722
M. Wt: 376.3 g/mol
InChI Key: NRODWIYEELBBNC-RMKNXTFCSA-N
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Description

3,4-DICHLORO-N-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with dichloro groups and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLORO-N-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The resulting intermediate is then coupled with a benzamide derivative under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLORO-N-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3,4-DICHLORO-N-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, in its role as an antifungal agent, it may inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain, leading to the cessation of fungal growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DICHLORO-N-{5-[(1E)-2-PHENYLETHENYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its combination of a benzamide core with a thiadiazole ring and dichloro substitution, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H11Cl2N3OS

Molecular Weight

376.3 g/mol

IUPAC Name

3,4-dichloro-N-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H11Cl2N3OS/c18-13-8-7-12(10-14(13)19)16(23)20-17-22-21-15(24-17)9-6-11-4-2-1-3-5-11/h1-10H,(H,20,22,23)/b9-6+

InChI Key

NRODWIYEELBBNC-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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